

# An In-depth Technical Guide to 4-tert-Butoxymethylphenylboronic acid

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## Compound of Interest

Compound Name: 4-tert-Butoxymethylphenylboronic acid

Cat. No.: B1274041

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of **4-tert-Butoxymethylphenylboronic acid** (CAS No. 1024017-53-5), a versatile building block in organic synthesis with significant potential in pharmaceutical and materials science research.

## Core Properties

**4-tert-Butoxymethylphenylboronic acid** is a substituted arylboronic acid featuring a tert-butoxymethyl ether group at the para position. This structural motif imparts unique solubility and reactivity characteristics, making it a valuable reagent in various chemical transformations.

Table 1: Physicochemical Properties of **4-tert-Butoxymethylphenylboronic acid**

Property	Value	Source
CAS Number	1024017-53-5	[1]
Molecular Formula	C <sub>11</sub> H <sub>17</sub> BO <sub>3</sub>	[1]
Molecular Weight	208.06 g/mol	[1]
Appearance	Off-white solid (Predicted)	[2]
Boiling Point (Predicted)	325.5 ± 44.0 °C	[2]
Density (Predicted)	1.06 ± 0.1 g/cm <sup>3</sup>	[2]
pKa (Predicted)	8.54 ± 0.16	[2]

Note: Experimental data for melting point and solubility are not readily available in the searched literature. The appearance, boiling point, density, and pKa are predicted values.

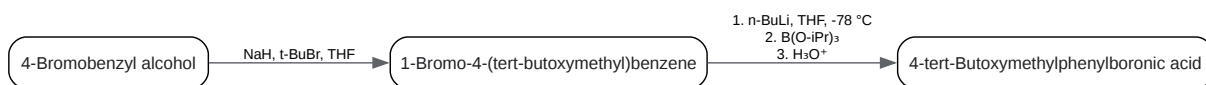
## Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **4-tert-Butoxymethylphenylboronic acid** was not found in the available literature, a plausible and commonly employed synthetic route involves the lithiation of a suitable precursor followed by borylation. A general procedure, adapted from methods for synthesizing similar arylboronic acids, is proposed below. This protocol should be considered a starting point for experimental work and may require optimization.

### Proposed Synthesis of 4-tert-Butoxymethylphenylboronic acid

The synthesis can be envisioned in two main steps: the preparation of the starting material, 1-bromo-4-(tert-butoxymethyl)benzene, and its subsequent conversion to the target boronic acid.

Workflow for the Proposed Synthesis



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Caption: Proposed synthetic route to **4-tert-Butoxymethylphenylboronic acid**.

Step 1: Synthesis of 1-Bromo-4-(tert-butoxymethyl)benzene

This step involves the Williamson ether synthesis to protect the hydroxyl group of 4-bromobenzyl alcohol.

- Materials:
  - 4-Bromobenzyl alcohol
  - Sodium hydride (NaH), 60% dispersion in mineral oil
  - tert-Butyl bromide (t-BuBr)
  - Anhydrous Tetrahydrofuran (THF)
  - Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl)
  - Brine
  - Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Procedure:
  - To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 4-bromobenzyl alcohol (1.0 equivalent) in anhydrous THF dropwise.
  - Allow the mixture to warm to room temperature and stir for 1 hour.
  - Add tert-butyl bromide (1.5 equivalents) and stir the reaction mixture at room temperature overnight.
  - Carefully quench the reaction by the slow addition of saturated aqueous NH<sub>4</sub>Cl solution.
  - Extract the mixture with diethyl ether or ethyl acetate.

- Wash the combined organic layers with water and brine.
- Dry the organic phase over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield 1-bromo-4-(tert-butoxymethyl)benzene.

## Step 2: Synthesis of **4-tert-Butoxymethylphenylboronic acid**

This step involves a lithium-halogen exchange followed by borylation with a borate ester.

- Materials:

- 1-Bromo-4-(tert-butoxymethyl)benzene
- n-Butyllithium (n-BuLi) in hexanes
- Triisopropyl borate ( $\text{B}(\text{O}-i\text{Pr})_3$ )
- Anhydrous Tetrahydrofuran (THF)
- Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
- Diethyl ether or Ethyl acetate

- Procedure:

- Dissolve 1-bromo-4-(tert-butoxymethyl)benzene (1.0 equivalent) in anhydrous THF under an inert atmosphere.
- Cool the solution to  $-78\text{ }^\circ\text{C}$  in a dry ice/acetone bath.
- Add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at  $-78\text{ }^\circ\text{C}$ . Stir the mixture for 1 hour at this temperature.
- Add triisopropyl borate (1.2 equivalents) dropwise to the aryllithium solution, ensuring the temperature remains below  $-70\text{ }^\circ\text{C}$ .

- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Cool the reaction mixture to 0 °C and acidify with aqueous HCl (to pH ~2).
- Extract the mixture with diethyl ether or ethyl acetate.
- Wash the combined organic layers with brine.
- Dry the organic phase over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure.
- The crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate).

## Spectroscopic and Analytical Data

While specific experimental spectra for **4-tert-Butoxymethylphenylboronic acid** are not available in the searched literature, the following table outlines the expected characteristic signals based on the analysis of similar compounds.

Table 2: Predicted Spectroscopic Data for **4-tert-Butoxymethylphenylboronic acid**

Technique	Expected Characteristics
$^1\text{H}$ NMR	Aromatic protons (AA'BB' system, ~7.2-7.8 ppm), Methylene protons ( $-\text{CH}_2-$ , ~4.5 ppm, singlet), tert-Butyl protons ( $-\text{C}(\text{CH}_3)_3$ , ~1.3 ppm, singlet), Boronic acid protons ( $-\text{B}(\text{OH})_2$ , broad singlet, variable chemical shift).
$^{13}\text{C}$ NMR	Aromatic carbons (~125-140 ppm), Methylene carbon ( $-\text{CH}_2-$ , ~65 ppm), Quaternary tert-butyl carbon ( $-\text{C}(\text{CH}_3)_3$ , ~75 ppm), Methyl carbons of tert-butyl group ( $-\text{C}(\text{CH}_3)_3$ , ~28 ppm). The carbon attached to the boron atom may be difficult to observe.
FT-IR ( $\text{cm}^{-1}$ )	O-H stretch (broad, ~3200-3500), C-H stretch (aromatic and aliphatic, ~2850-3100), C=C stretch (aromatic, ~1600, 1500), C-O stretch (ether, ~1050-1150), B-O stretch (~1350).
Mass Spectrometry	The molecular ion peak $[\text{M}]^+$ at $m/z = 208.06$ . Fragmentation may involve the loss of the tert-butyl group or the entire tert-butoxymethyl group. Boronic acids can also form cyclic trimers (boroxines) which may be observed.

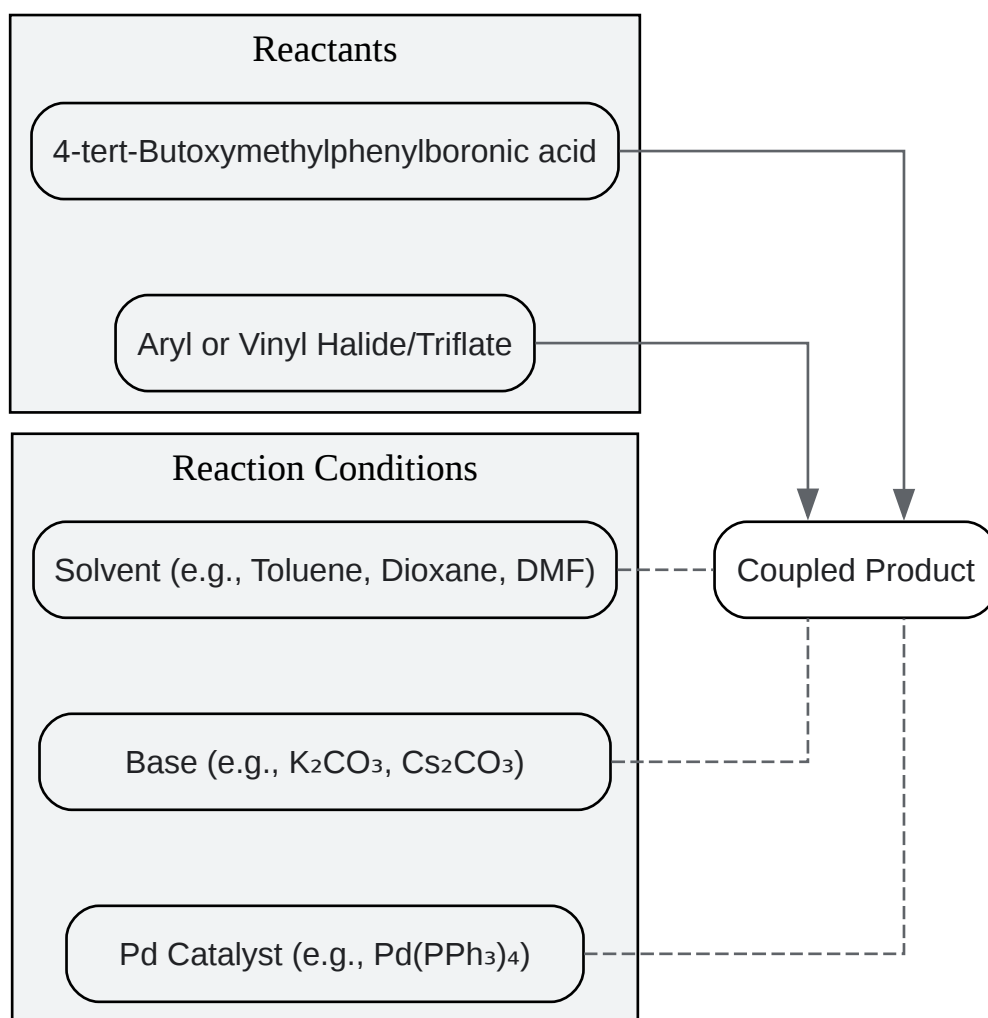
## Applications in Research and Development

Arylboronic acids are cornerstone reagents in modern organic synthesis, primarily due to their utility in palladium-catalyzed cross-coupling reactions.

## Suzuki-Miyaura Cross-Coupling Reactions

**4-tert-Butoxymethylphenylboronic acid** is an ideal candidate for Suzuki-Miyaura cross-coupling reactions to form C-C bonds. The tert-butoxymethyl group is generally stable under typical Suzuki conditions and can be deprotected under acidic conditions if the corresponding benzyl alcohol is desired in the final product.

General Suzuki-Miyaura Coupling Workflow



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